molecular formula C15H10ClNO3S2 B3442741 METHYL 3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B3442741
M. Wt: 351.8 g/mol
InChI Key: FMCBYADCCGCMTF-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-thiophenecarboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the coupling of 3-chloro-1-benzothiophene-2-carbonyl chloride with methyl 3-amino-2-thiophenecarboxylate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a benzothiophene core with a thiophene carboxylate moiety provides distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3S2/c1-20-15(19)12-9(6-7-21-12)17-14(18)13-11(16)8-4-2-3-5-10(8)22-13/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCBYADCCGCMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 2
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METHYL 3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 4
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METHYL 3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 6
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METHYL 3-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

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